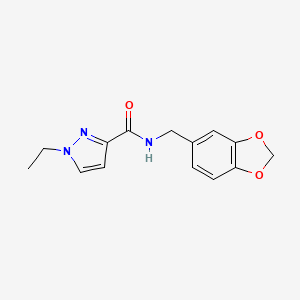![molecular formula C22H19FN2O2 B5346908 N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B5346908.png)
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide, commonly known as FLX475, is a small molecule inhibitor that has been developed to target the immune checkpoint protein, CCR4. CCR4 is a receptor protein that is primarily expressed on regulatory T cells (Tregs) and Th2 cells. FLX475 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including solid tumors and hematological malignancies.
作用機序
FLX475 is a selective inhibitor of CCR4. CCR4 is a chemokine receptor that is primarily expressed on N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide and Th2 cells. This compound are a type of immune cell that plays a critical role in maintaining immune homeostasis and preventing autoimmunity. However, this compound can also suppress the antitumor immune response by inhibiting the activity of effector T cells. Th2 cells are a type of immune cell that is involved in the allergic response. Th2 cells can also promote tumor growth by producing cytokines that stimulate angiogenesis and tumor cell proliferation.
Biochemical and Physiological Effects:
FLX475 has been shown to reduce the number of this compound in the tumor microenvironment and enhance the activity of effector T cells. This leads to an increase in the antitumor immune response and a reduction in tumor growth. FLX475 has also been shown to inhibit the production of cytokines that promote tumor growth, such as IL-4 and IL-13.
実験室実験の利点と制限
One of the main advantages of FLX475 is its specificity for CCR4. This makes it a useful tool for studying the role of CCR4 in various biological processes, such as immune regulation and tumor growth. However, one limitation of FLX475 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for FLX475 research. One area of interest is the development of combination therapies that target multiple immune checkpoints. FLX475 has shown synergistic effects when combined with other immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4. Another area of interest is the development of biomarkers that can predict response to FLX475 treatment. This could help identify patients who are most likely to benefit from FLX475 therapy. Additionally, further preclinical studies are needed to optimize the dosing and administration of FLX475 in vivo.
合成法
The synthesis of FLX475 involves several steps, including the reaction of 2-fluoropyridine-3-carboxylic acid with 2-chloro-5-fluorophenol to form the intermediate product, 2-(2-fluorophenoxy)pyridine-3-carboxylic acid. This intermediate is then reacted with N-phenylcyclopropanecarboxamide and triethylamine to form the final product, FLX475. The overall yield of the synthesis is approximately 16%.
科学的研究の応用
FLX475 has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancer, including melanoma, lung cancer, breast cancer, and lymphoma. FLX475 works by targeting CCR4, which is overexpressed on N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide and Th2 cells in the tumor microenvironment. By inhibiting CCR4, FLX475 can reduce the immunosuppressive activity of this compound and enhance the antitumor immune response.
特性
IUPAC Name |
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2/c23-18-10-4-5-11-19(18)27-20-16(7-6-14-24-20)15-25-21(26)22(12-13-22)17-8-2-1-3-9-17/h1-11,14H,12-13,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBWTOMLGFTXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

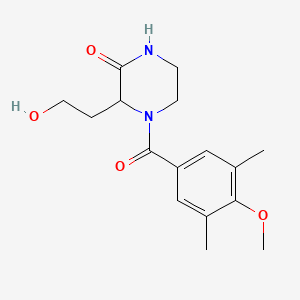
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5346834.png)
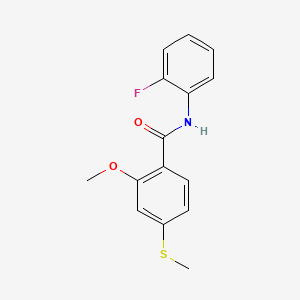
![4-{4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5346842.png)
![8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5346845.png)
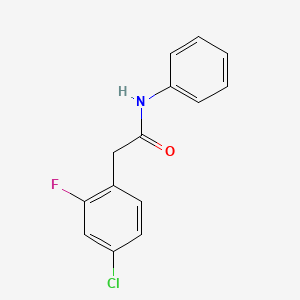
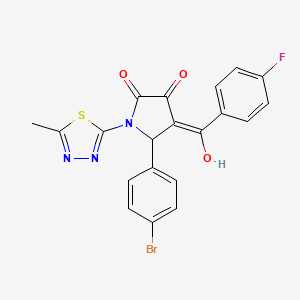
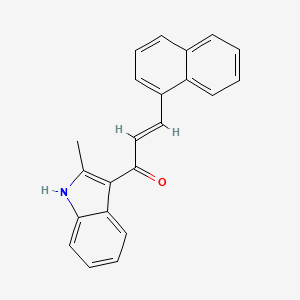
![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5346865.png)
![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5346882.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346890.png)
![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5346899.png)

